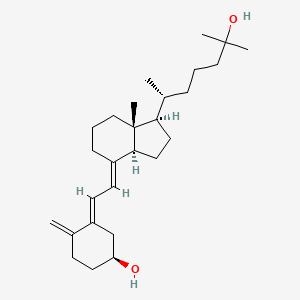
9,10-去氢胆甾-5,7,10(19)-三烯-3β,25-二醇
描述
Molecular Structure Analysis
The molecular structure of 9,10-Secocholesta-5,7,10(19)-triene-3β,25-diol consists of a steroidal backbone with hydroxyl groups at positions 21 and 25. The compound exhibits a complex arrangement of carbon atoms, double bonds, and functional groups. Refer to the 2D and 3D structures for a visual representation .
科学研究应用
Treatment of Vitamin D Deficiency
Calcifediol is a prohormone of the vitamin D endocrine system (VDES). It is used to prevent and treat vitamin D deficiency. Unlike cholecalciferol (vitamin D3), calcifediol has certain advantages, including rapid onset of action and greater potency. Studies comparing the efficacy and safety of calcifediol and cholecalciferol over the long term (>6 months) found that calcifediol is more efficacious without an increase in toxicity . It is suitable for use in all patients with vitamin D deficiency and may be preferable to vitamin D3 for patients with obesity, liver disease, malabsorption, and those requiring a rapid increase in 25(OH)D concentrations .
Cancer Prevention and Treatment
Although the evidence is still evolving, some studies suggest that adequate vitamin D levels may reduce the risk of certain cancers, including breast, colorectal, and prostate cancer. Calcifediol’s role in cancer prevention and as an adjunct to cancer treatment warrants further investigation.
作用机制
Target of Action
Calcifediol, also known as 25-hydroxyvitamin D3, primarily targets the Vitamin D Receptor (VDR) . The VDR is a nuclear receptor that is present in various cells and tissues in the body. It plays a crucial role in calcium and phosphate homeostasis, which is essential for bone mineralization and skeletal health .
Mode of Action
Calcifediol is transformed in the kidney by 25-hydroxyvitamin D3-1- (alpha)-hydroxylase to calcitriol, the active form of vitamin D3 . Calcitriol binds to intracellular VDRs, functioning as transcription factors to modulate gene expression . This interaction affects the transcription of thousands of genes by binding to repeated sequences present in their promoter region, named vitamin D-responsive elements (VDREs) .
Biochemical Pathways
The interaction between calcifediol and the VDR affects various biochemical pathways. For instance, it regulates the body’s calcium and phosphate homeostasis, which is essential for bone health . Moreover, calcifediol may also trigger rapid non-genomic responses through its interaction with specific membrane vitamin D receptors .
Pharmacokinetics
Calcifediol differs pharmacokinetically from vitamin D3 in several ways. It is independent of hepatic 25-hydroxylation and thus is one step closer in the metabolic pathway to active vitamin D . At comparable doses to vitamin D3, calcifediol achieves target serum 25(OH)D concentrations more rapidly . It has a predictable and linear dose–response curve irrespective of baseline serum 25(OH)D concentrations . The intestinal absorption of calcifediol is relatively preserved in patients with fat malabsorption, and it is more hydrophilic than vitamin D3, thus being less prone to sequestration in adipose tissue .
Result of Action
The result of calcifediol’s action is the regulation of calcium and phosphate homeostasis in the body, which is crucial for bone health . By binding to the VDR, it modulates the expression of numerous genes, thereby influencing various biological processes .
Action Environment
The action of calcifediol can be influenced by various environmental factors. For instance, patients with obesity, liver disease, malabsorption, or those who require a rapid increase in 25(OH)D concentrations may find calcifediol more beneficial than vitamin D3 . Furthermore, the efficacy of calcifediol can be affected by the individual’s nutritional status, age, and overall health condition .
属性
IUPAC Name |
(1S,3E)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O2/c1-19-10-13-23(28)18-22(19)12-11-21-9-7-17-27(5)24(14-15-25(21)27)20(2)8-6-16-26(3,4)29/h11-12,20,23-25,28-29H,1,6-10,13-18H2,2-5H3/b21-11+,22-12+/t20-,23+,24-,25+,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWUBBDSIWDLEOM-WIFPIRAHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C\3/C[C@H](CCC3=C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9,10-Secocholesta-5,7,10(19)-triene-3beta,25-diol | |
CAS RN |
1233749-00-2, 36149-00-5, 19356-17-3 | |
| Record name | 25-Hydroxycholecalciferol, 5-trans- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1233749002 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (3β,5E,7E)-9,10-secocholesta-5,7,10(19)-triene-3,25-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.069 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Calcifediol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.067 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 25-HYDROXYCHOLECALCIFEROL, 5-TRANS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SN331791VY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does calcifediol differ from cholecalciferol (vitamin D3)?
A1: While both are forms of vitamin D, calcifediol is one step ahead of cholecalciferol in the metabolic pathway leading to the active form, calcitriol (1,25-dihydroxyvitamin D3). Cholecalciferol requires hepatic hydroxylation to become calcifediol. []
Q2: What is the primary target of calcifediol?
A2: Calcifediol is converted to calcitriol, which binds to the vitamin D receptor (VDR). This receptor complex acts as a transcription factor, regulating gene expression in various tissues, including the intestine, bone, and parathyroid glands. [, ]
Q3: How does calcifediol impact calcium and phosphate homeostasis?
A3: Calcitriol, the active form of calcifediol, increases intestinal calcium absorption, promotes bone mineralization, and regulates parathyroid hormone (PTH) secretion, crucial for maintaining calcium and phosphate balance. [, ]
Q4: What is the molecular formula and weight of calcifediol?
A4: The molecular formula of calcifediol is C27H44O2, and its molecular weight is 400.65 g/mol.
Q5: Are there spectroscopic methods to characterize calcifediol?
A5: Yes, analytical techniques like liquid chromatography-mass spectrometry (LC-MS/MS) are commonly employed for quantifying calcifediol levels in biological samples, ensuring accuracy and precision in research and clinical settings. [, ]
Q6: What are the advantages of calcifediol over cholecalciferol in terms of pharmacokinetics?
A6: Calcifediol exhibits a faster onset of action and greater potency compared to cholecalciferol. Its higher hydrophilicity may also lead to better intestinal absorption, especially in individuals with malabsorption or obesity. [, ]
Q7: How does calcifediol administration affect 25(OH)D levels compared to cholecalciferol?
A7: Studies demonstrate that calcifediol elevates serum 25(OH)D levels more rapidly and effectively than equivalent doses of cholecalciferol, achieving target concentrations faster. [, , ]
Q8: Are there differences in the predictability of 25(OH)D increase between calcifediol and cholecalciferol?
A8: Yes, the increase in 25(OH)D levels after calcifediol administration appears more predictable and primarily dependent on the dose and frequency of administration. In contrast, cholecalciferol's effectiveness is influenced by factors like obesity, malabsorption, and genetic variations in vitamin D metabolism. []
Q9: What is the primary clinical application of calcifediol?
A9: Calcifediol is primarily prescribed to prevent and treat vitamin D deficiency, particularly in cases where rapid correction of deficiency is crucial. [, ]
Q10: How does calcifediol compare to cholecalciferol in treating vitamin D deficiency?
A10: Clinical trials indicate that calcifediol demonstrates greater efficacy than cholecalciferol in achieving and sustaining optimal 25(OH)D levels, particularly in the long term. [, ]
Q11: Are there specific patient populations where calcifediol might be more beneficial?
A11: Calcifediol may be particularly beneficial for individuals with malabsorption syndromes, liver disease, obesity, or those taking medications that interfere with hepatic cytochrome P450 enzymes, as these factors can impair cholecalciferol metabolism. [, ]
Q12: Has calcifediol shown promise in addressing secondary hyperparathyroidism (SHPT) in chronic kidney disease (CKD)?
A12: Yes, research suggests that modified-release formulations of calcifediol effectively control SHPT in CKD patients by gradually normalizing 25(OH)D levels and minimizing the induction of catabolic enzymes like CYP24A1. [, ]
Q13: What is the potential role of calcifediol in older adults?
A13: In older adults, maintaining adequate vitamin D levels is crucial for bone health and muscle function. Calcifediol supplementation might offer a rapid and effective way to address vitamin D deficiency in this population, potentially improving muscle strength and reducing fall risk. [, , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



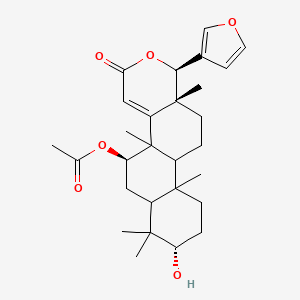

![(1R,4R,6S)-1-methyl-4-(prop-1-en-2-yl)-7-oxabicyclo[4.1.0]heptane](/img/structure/B1236035.png)
![1-[[(6R,7R)-2-Carboxy-7-[[2-[(Z)-(2-hydroxy-2-oxo-1,1-dimethylethoxy)imino]-2-(2-aminothiazole-4-yl)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-ene]-3-ylmethyl]pyridinium](/img/structure/B1236037.png)
![1-[(2R,4S,5S)-5-(chloromethyl)-4-[hydroxy-(4-nitrophenoxy)phosphinothioyl]oxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B1236039.png)
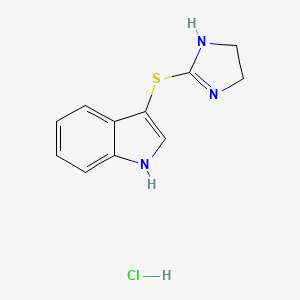
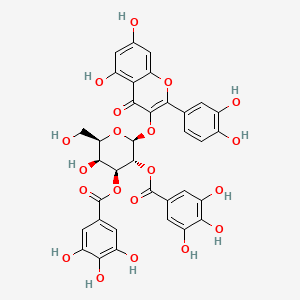


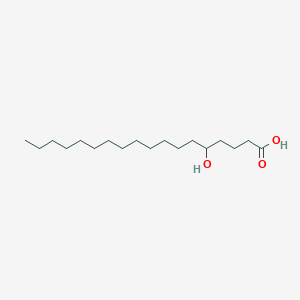
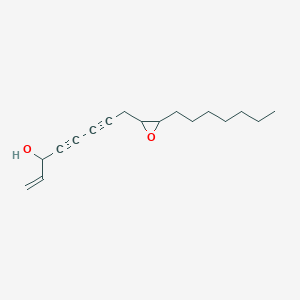
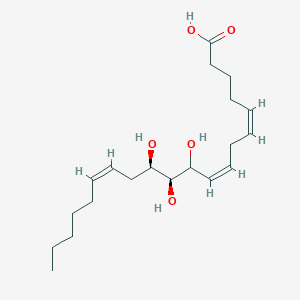
![3-ethyl-2-sulfanylidene-6,7,8,9-tetrahydro-1H-pyrimido[4,5-b]quinolin-4-one](/img/structure/B1236053.png)
![2-(2-methoxyethyl)-7-[oxo-(4-propyl-1-piperazinyl)methyl]-3H-isoindol-1-one](/img/structure/B1236054.png)